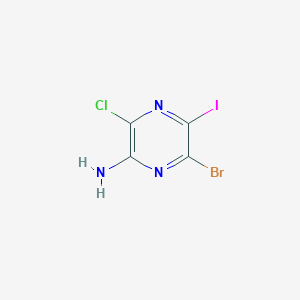

6-Bromo-3-chloro-5-iodopyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrClIN3 |

|---|---|

Molecular Weight |

334.34 g/mol |

IUPAC Name |

6-bromo-3-chloro-5-iodopyrazin-2-amine |

InChI |

InChI=1S/C4H2BrClIN3/c5-1-3(7)10-2(6)4(8)9-1/h(H2,8,9) |

InChI Key |

JVNPAHINRRNRJS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(C(=N1)Br)I)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 3 Chloro 5 Iodopyrazin 2 Amine

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a foundational strategy in organic synthesis for planning the construction of complex molecules. The process involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

For 6-Bromo-3-chloro-5-iodopyrazin-2-amine, the primary disconnections involve the carbon-halogen and carbon-nitrogen bonds. Two principal retrosynthetic pathways can be envisioned:

Stepwise Halogenation of an Aminopyrazine Core: This approach begins with a simple aminopyrazin-2-amine precursor. The halogens (bromine, chlorine, and iodine) are then introduced sequentially. The order of introduction is critical to ensure the correct regiochemical outcome, governed by the directing effects of the amine group and the subsequently added halogens. A plausible precursor in this pathway is 2-aminopyrazine (B29847), which would undergo a series of controlled halogenation reactions.

Amination of a Polyhalogenated Pyrazine (B50134): This alternative route involves the synthesis of a trihalogenated pyrazine core (e.g., 2,5-dibromo-3-chloro-6-iodopyrazine) first, followed by the introduction of the amine group at the C2 position. This final step would typically proceed via a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of the amination is determined by the electronic properties of the pyrazine ring, which is made electron-deficient by the attached halogens.

While both routes are theoretically viable, the stepwise halogenation of 2-aminopyrazine often provides better control over the final substitution pattern, despite challenges in managing regioselectivity at each step.

Regioselective Halogenation Approaches to the Pyrazine Core

The introduction of three different halogens onto specific positions of the pyrazine ring is the most challenging aspect of the synthesis. The existing substituents on the ring dictate the position of subsequent electrophilic substitution reactions. The strongly activating ortho-, para-directing amino group is the primary controller of regioselectivity.

The bromination of 2-aminopyrazine is a well-studied reaction. The amino group strongly activates the pyrazine ring towards electrophilic attack, primarily at the C3 and C5 positions. d-nb.infothieme.de

Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine. Studies have shown that the direct bromination of 2-aminopyrazine with one equivalent of NBS preferentially yields 2-amino-5-bromopyrazine. d-nb.info The use of excess NBS can lead to the formation of 2-amino-3,5-dibromopyrazine. thieme.de Achieving selective bromination at the C6 position in a stepwise synthesis requires careful selection of precursors where other activated positions are already blocked. The reaction conditions, such as solvent and temperature, play a crucial role in controlling the outcome. For instance, using acetonitrile (B52724) as a solvent, often with microwave assistance, has been shown to produce good yields for both mono- and di-bromination. d-nb.infothieme.de

Chlorination: Similar to bromination, chlorination can be achieved using reagents like N-Chlorosuccinimide (NCS). The regioselectivity follows similar principles, with the amino group directing the incoming electrophile. For 2-aminopyridines and 2-aminodiazines, a method using LiCl as the chlorine source in the presence of Selectfluor has been established, offering good yields and high regioselectivity. rsc.org This approach could potentially be adapted for aminopyrazines.

Iodination: Iodination is typically accomplished with N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent. However, direct iodination of 2-aminopyrazine has been reported to result in poor yields. d-nb.inforesearchgate.net Hypervalent iodine(III) reagents, in conjunction with potassium iodide (KI), have been successfully used for the regioselective iodination of other N-heterocycles under mild, aqueous conditions, which could be a viable strategy for the pyrazine core. rsc.org

A plausible synthetic route for this compound, based on established reactivity principles, would involve a carefully planned sequence of halogenation steps starting from 2-aminopyrazine.

Proposed Synthetic Pathway:

Initial Halogenation (e.g., Chlorination): The synthesis could commence with the chlorination of 2-aminopyrazine using NCS. The primary products would be 2-amino-3-chloropyrazine (B41553) and 2-amino-5-chloropyrazine (B1281452), which would need to be separated.

Second Halogenation (e.g., Bromination): Taking 2-amino-5-chloropyrazine as the intermediate, the next bromination step would be directed by both the amino and chloro groups. The powerful activating effect of the amino group would likely direct the bromine to the C3 position, yielding 2-amino-3-bromo-5-chloropyrazine.

Final Halogenation (Iodination): The last step would be the iodination of 2-amino-3-bromo-5-chloropyrazine. With the 3 and 5 positions occupied, the only remaining position for electrophilic attack is C6. This step would likely require more forcing conditions or specialized reagents (e.g., NIS with a strong acid catalyst) due to the deactivating effect of the two existing halogens on the ring.

This stepwise approach highlights the necessity of precise control and purification at each stage to isolate the desired isomer for the subsequent reaction.

Amination Strategies for Pyrazine Derivatives

An alternative retrosynthetic approach involves the amination of a fully substituted trihalogenated pyrazine. This reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The high electronegativity of the two ring nitrogens, combined with the electron-withdrawing nature of the three halogen atoms, makes the pyrazine ring highly electron-deficient and thus susceptible to nucleophilic attack. nih.govsemanticscholar.org

The reaction of a polyhalogenated pyrazine with an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent, can lead to the displacement of one of the halogen atoms. nih.gov The regioselectivity of this substitution is determined by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack. Generally, attack occurs at the most electron-poor position. The leaving group ability (I > Br > Cl > F for SNAr in many heterocyclic systems) also influences which halogen is displaced. researchgate.net For instance, in a hypothetical 2-bromo-3-chloro-5-iodopyrazine, the iodine at the C5 position might be preferentially displaced depending on the specific electronic environment. Transition-metal-free SNAr reactions in environmentally benign solvents like water have proven effective for the amination of various chloro-heterocycles, including pyrazines. nih.gov

Optimization of Reaction Conditions and Yields for Polyhalogenation

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired polyhalogenated product while minimizing side reactions. Key parameters for optimization in the halogenation of aminopyrazines are summarized below.

| Parameter | Variable | Effect on Reaction |

| Halogenating Agent | NBS, NCS, NIS, Br₂, Cl₂, I₂/oxidant | Choice affects reactivity and selectivity. N-halosuccinimides are often milder and easier to handle than elemental halogens. mdpi.com |

| Solvent | Acetonitrile, DMF, CH₂Cl₂, H₂O | Solvent polarity can influence reaction rates and solubility of reagents. Acetonitrile has proven effective for bromination. d-nb.infothieme.de |

| Temperature | -10°C to 100°C (or microwave heating) | Higher temperatures increase reaction rates but may decrease selectivity and lead to decomposition. Microwave irradiation can shorten reaction times significantly. d-nb.info |

| Catalyst | Lewis acids, Brønsted acids (e.g., TFA) | Can be used to enhance the electrophilicity of the halogenating agent, which is particularly useful for deactivating substrates. nih.gov |

| Stoichiometry | 1.0 to >2.0 equivalents | The molar ratio of the halogenating agent to the substrate must be carefully controlled to favor mono-, di-, or tri-halogenation and prevent the formation of unwanted byproducts. |

| Reaction Time | Minutes to hours | Monitoring the reaction (e.g., by TLC or LC-MS) is essential to determine the optimal time for achieving maximum conversion without significant byproduct formation. |

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for each halogenation step in the synthesis of this compound.

Comparative Analysis of Synthetic Routes for this compound

Comparison of Iodination Methodologies

The iodination of the 2-amino-3-chloropyrazine intermediate is a critical step. Below is a comparative table of potential iodination methods based on analogous reactions in pyridine (B92270) and pyrazine systems.

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

| Method A | Iodine, Hydrogen Peroxide | Water | 80-90 | ~83 (for 2-amino-5-iodopyridine) google.com | Environmentally friendly solvent, safe process google.com | May require elevated temperatures |

| Method B | Potassium Iodate, Potassium Iodide | Sulfuric Acid/Water | 100 | 73.7 (for 2-amino-5-bromo-3-iodopyridine) ijssst.info | Good yield, scalable process ijssst.info | Use of strong acid |

| Method C | N-Iodosuccinimide (NIS) | Acetonitrile | Not specified | Not specified | Mild reagent | Higher cost of reagent |

Analysis: Method A, utilizing iodine and hydrogen peroxide in water, presents a green and safe option, which is highly desirable for industrial applications. google.com Method B offers a robust and scalable process with good yields, although the use of sulfuric acid may require specialized equipment. ijssst.info Method C with NIS is a milder alternative but may be less cost-effective for large-scale production.

Comparison of Bromination Methodologies

The final bromination step is the most synthetically challenging. The comparison below is based on methods used for the synthesis of 2-amino-3-bromo-6-chloropyrazine, which can be extrapolated to the target molecule.

| Method | Starting Material | Reagents | Yield (%) | Advantages | Disadvantages |

| Direct Bromination | 2-Amino-6-chloropyrazine | Brominating Agent | 11-31 guidechem.com | Simple one-step reaction | Low yield, formation of multiple byproducts, difficult purification guidechem.combiosynce.com |

| Multi-step Synthesis | 3-Aminopyrazine-2-carboxylate | NCS, Diazotization, Hydrolysis, etc. | Higher than direct bromination google.com | High yield, simple purification google.com | Lengthy process with multiple steps guidechem.comgoogle.com |

| Improved Direct Bromination | 2-Amino-6-chloropyrazine | Brominating reagent, Catalyst | Improved yield | Simpler process than multi-step, higher yield than uncatalyzed direct bromination guidechem.com | Requires specific catalyst |

Analysis: Direct bromination of an aminopyrazine is often inefficient due to poor regioselectivity and low yields. guidechem.combiosynce.com The multi-step synthesis starting from 3-aminopyrazine-2-carboxylate offers a significant improvement in yield and purity but at the cost of a longer and more complex process. google.com An improved direct bromination with the use of a catalyst presents a promising compromise, offering a simpler procedure with better yields than the uncatalyzed version. guidechem.com For the synthesis of this compound, a similar catalyzed or radical-initiated bromination would likely be the most effective approach for the final step.

Detailed Spectroscopic and Crystallographic Data for this compound Not Publicly Available

A comprehensive review of scientific databases and scholarly publications has revealed a lack of publicly available experimental data for the chemical compound this compound. Despite its availability from commercial chemical suppliers, detailed research findings regarding its spectroscopic and structural properties have not been published in accessible literature.

Therefore, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested detailed outline. The required data for the following sections is not available:

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Chloro 5 Iodopyrazin 2 Amine

X-ray Crystallography:No crystal structure data has been deposited in crystallographic databases or published in scientific journals. Consequently, information on its solid-state molecular and supramolecular structure, including bond lengths, bond angles, and dihedral angles, is unavailable.

Without access to primary research data, the generation of an article with the specified level of scientific detail and inclusion of data tables is not feasible. Any attempt to do so would involve speculation or the use of data from analogous but distinct chemical compounds, which would be scientifically inappropriate and misleading.

Investigation of Intermolecular Interactions (e.g., N-H...N, C-X...Y halogen bonding)

The crystal structure of 6-Bromo-3-chloro-5-iodopyrazin-2-amine would be expected to exhibit a variety of intermolecular interactions that dictate its solid-state packing. The primary amine group (-NH2) provides a hydrogen bond donor (N-H), while the pyrazine (B50134) ring nitrogens are potential hydrogen bond acceptors. This could lead to the formation of N-H...N hydrogen bonds, a common motif in nitrogen-containing heterocyclic compounds. khanacademy.orgnih.govnih.gov The strength and geometry of these bonds are influenced by the electronic environment of the pyrazine ring, which is significantly affected by the presence of three different halogen substituents.

Furthermore, the bromine, chlorine, and iodine atoms attached to the pyrazine ring are all capable of participating in halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a lone pair on a nitrogen or another halogen atom. researchgate.net In the solid state of this compound, one could anticipate the presence of C-Br...N, C-Cl...N, C-I...N, or even C-X...Y (where X and Y are different halogens) interactions. The relative strength of these halogen bonds typically follows the order I > Br > Cl, correlating with the increasing polarizability and size of the halogen atom.

A detailed investigation would require single-crystal X-ray diffraction analysis to determine the precise atomic coordinates and packing arrangement. From this data, a quantitative analysis of intermolecular contact distances and angles could be performed to identify and characterize these interactions. Computational chemistry could further be employed to calculate the interaction energies and provide a deeper understanding of their nature.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | N (pyrazine) |

| Halogen Bonding | C-I | N, Br, Cl, I |

| Halogen Bonding | C-Br | N, I, Cl, Br |

| Halogen Bonding | C-Cl | N, I, Br, Cl |

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is only applicable to chiral molecules—molecules that are non-superimposable on their mirror images.

Should a chiral derivative of this compound be synthesized, for instance, by introducing a chiral substituent, then chiroptical spectroscopy would become a valuable tool for its stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral center or the preferred conformation of a molecule.

The application of chiroptical spectroscopy would require the synthesis of an enantiomerically pure or enriched sample of a chiral derivative. The resulting CD spectrum would provide a unique fingerprint for that specific stereoisomer. Theoretical calculations of the CD spectrum, using methods such as time-dependent density functional theory (TD-DFT), could then be compared with the experimental spectrum to assign the absolute configuration. Without the existence of such a chiral derivative and the corresponding experimental data, any discussion of chiroptical properties remains purely hypothetical.

Reactivity and Derivatization Studies of 6 Bromo 3 Chloro 5 Iodopyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The electron-deficient nature of the pyrazine (B50134) ring, accentuated by the presence of three halogen atoms, makes 6-Bromo-3-chloro-5-iodopyrazin-2-amine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions proceed via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group.

Chemoselectivity of Halogen Displacement (Br vs. Cl vs. I)

In SNAr reactions, the relative reactivity of halogens as leaving groups is often inverted compared to SN2 reactions, with the order typically being F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond strength. For this compound, this general trend suggests that the chloro group would be the most susceptible to displacement by a nucleophile, followed by the bromo and then the iodo group.

However, the specific substitution pattern and the electronic environment of the pyrazine ring can influence this reactivity. The positions of the halogens relative to the activating amino group and the ring nitrogen atoms play a crucial role in determining the actual chemoselectivity. Computational studies on other polyhalogenated heterocycles have shown that the activation energies for nucleophilic attack at different carbon-halogen bonds can be predicted to determine the most likely site of reaction. While specific experimental data for this compound is not extensively documented in publicly available literature, the general principles of SNAr on electron-deficient heterocycles provide a framework for predicting its reactivity.

Table 1: Predicted Relative Reactivity of Halogens in SNAr Reactions of this compound

| Halogen | Position | Predicted Relative Reactivity | Rationale |

| Chlorine | 3 | Highest | High electronegativity of chlorine stabilizes the transition state of the rate-determining nucleophilic attack. |

| Bromine | 6 | Intermediate | Less electronegative than chlorine, leading to a slightly lower activation energy for nucleophilic attack compared to chlorine. |

| Iodine | 5 | Lowest | Lowest electronegativity among the three halogens, resulting in the highest activation energy for the initial nucleophilic addition. |

Role of the Amino Group in Activating the Pyrazine Ring

The amino group at the 2-position of the pyrazine ring plays a significant role in modulating the reactivity of the molecule in SNAr reactions. Generally, amino groups are considered activating for electrophilic aromatic substitution due to their electron-donating nature. However, in the context of nucleophilic aromatic substitution on an already electron-deficient pyrazine ring, the effect is more nuanced.

The amino group can exert its influence through both resonance and inductive effects. Through resonance, the lone pair of electrons on the nitrogen atom can be delocalized into the pyrazine ring. This electron-donating effect would typically deactivate the ring towards nucleophilic attack. However, the amino group's ability to stabilize the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho and para positions, can be a determining factor.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like this compound, these reactions offer a pathway for selective functionalization, exploiting the differential reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in these reactions is I > Br > Cl, which is primarily governed by the bond dissociation energies of the C-X bonds.

Suzuki-Miyaura Coupling at Bromine and Iodine Sites

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for the formation of biaryl structures. Given the reactivity trend of halogens in palladium-catalyzed reactions, it is expected that the C-I bond at the 5-position of this compound would react preferentially over the C-Br bond at the 6-position. This chemoselectivity allows for a stepwise functionalization approach.

By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, it is possible to achieve selective coupling at the more reactive iodine site, leaving the bromine and chlorine atoms intact for subsequent transformations. For instance, a milder set of conditions would favor the mono-arylation at the C-5 position. Following this initial coupling, a more forcing set of conditions could then be employed to induce a second Suzuki-Miyaura coupling at the C-6 bromine site.

Table 2: Predicted Selectivity in Suzuki-Miyaura Coupling of this compound

| Halogen Site | Coupling Partner | Predicted Outcome |

| C-5 (Iodine) | Arylboronic acid | Selective mono-arylation under mild conditions |

| C-6 (Bromine) | Arylboronic acid | Di-arylation under more forcing conditions after initial coupling at C-5 |

Sonogashira and Stille Coupling for Alkynyl and Stannyl Functionalization

Similar to the Suzuki-Miyaura coupling, the Sonogashira and Stille reactions are expected to exhibit high chemoselectivity for the different halogen positions of this compound.

The Sonogashira coupling , which pairs a terminal alkyne with an organic halide, is a powerful method for introducing alkynyl moieties. The higher reactivity of the C-I bond would allow for the selective introduction of an alkyne at the 5-position under relatively mild conditions, using a palladium catalyst and a copper(I) co-catalyst. Subsequent coupling at the C-Br position would require more vigorous conditions. This stepwise approach enables the synthesis of pyrazines with two different alkynyl substituents.

The Stille coupling utilizes an organotin reagent as the coupling partner. It is known for its tolerance of a wide range of functional groups and generally proceeds with retention of stereochemistry. The reactivity order of I > Br > Cl is also operative in the Stille reaction, allowing for the selective functionalization of the C-5 iodo position of this compound with various organostannanes. This provides a route to introduce a diverse array of substituents, including alkyl, vinyl, and aryl groups.

Heck and Negishi Couplings for Olefinic and Alkyl Substitutions

The Heck reaction , which forms a C-C bond between an organic halide and an alkene, and the Negishi coupling , which employs an organozinc reagent, further expand the synthetic utility of this compound.

In the Heck reaction , the preferential oxidative addition of palladium to the C-I bond would lead to the selective formation of an olefinic linkage at the 5-position. This allows for the introduction of vinyl groups, which can serve as handles for further synthetic manipulations.

The Negishi coupling is particularly valuable for the introduction of alkyl groups. The transmetalation step with the organozinc reagent is generally fast, and the reaction often proceeds under mild conditions. The selective coupling at the C-5 iodo position can be anticipated, providing a straightforward method for the alkylation of the pyrazine core. Subsequent coupling at the C-6 bromo position would likely require a change in catalyst system or more forcing conditions.

Transformations Involving the Amino Group

The 2-amino group of this compound is a primary site for initial derivatization. Its nucleophilic character allows for a range of reactions, including acylation, alkylation, and diazotization, which pave the way for further molecular elaboration.

Acylation and Alkylation Reactions

The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base, leading to the formation of the corresponding amides. Similarly, alkylation reactions with various alkyl halides can be achieved to yield secondary or tertiary amines. These reactions are fundamental for introducing a wide array of substituents that can modulate the electronic properties and biological activity of the resulting molecules. For instance, acylation can be used to install pharmacophoric groups or to protect the amino group during subsequent transformations on the pyrazine ring.

While specific experimental data for the acylation and alkylation of this compound is not extensively documented in publicly available literature, the general reactivity of 2-aminopyrazines suggests that these transformations are feasible under standard conditions. The choice of solvent and base would be critical to control the reaction and minimize potential side reactions involving the halogen substituents.

Table 1: Representative Acylation and Alkylation Reactions of Aminopyrazines This table is based on the general reactivity of aminopyrazines and serves as a predictive guide for this compound.

| Reagent | Reaction Type | Product Type | Potential Conditions |

| Acetyl chloride | Acylation | N-(6-bromo-3-chloro-5-iodopyrazin-2-yl)acetamide | Pyridine (B92270), DCM, 0 °C to rt |

| Benzoyl chloride | Acylation | N-(6-bromo-3-chloro-5-iodopyrazin-2-yl)benzamide | Et3N, THF, 0 °C to rt |

| Methyl iodide | Alkylation | 6-Bromo-3-chloro-5-iodo-N-methylpyrazin-2-amine | K2CO3, DMF, rt |

| Benzyl bromide | Alkylation | N-Benzyl-6-bromo-3-chloro-5-iodopyrazin-2-amine | NaH, THF, 0 °C to rt |

Diazotization and Subsequent Replacement Reactions

Diazotization of the 2-amino group provides a powerful method for introducing a wide range of functionalities onto the pyrazine ring. Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt. This intermediate, while often unstable, can be subjected to a variety of subsequent replacement reactions, such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.

This strategy allows for the replacement of the amino group with halogens (including fluorine), cyano, hydroxyl, and aryl groups. The ability to replace the amino group after it has directed other substitutions on the ring is a key synthetic tool. For the title compound, this would enable the synthesis of pyrazines with four different substituents, offering a high degree of molecular complexity.

Regioselective Functionalization of the Pyrazine Ring System

A key feature of this compound is the presence of three different halogen atoms, which allows for highly regioselective functionalization, particularly through palladium-catalyzed cross-coupling reactions. The reactivity of halogens in these reactions typically follows the order I > Br > Cl. This predictable reactivity hierarchy enables the selective substitution of one halogen over the others by carefully choosing the reaction conditions and catalyst system.

For example, a Sonogashira or Suzuki coupling can be performed selectively at the C5 position (bearing the iodine atom) while leaving the bromo and chloro substituents intact. Subsequently, a second cross-coupling reaction could be carried out at the C6 position (bearing the bromine atom) under more forcing conditions. This stepwise functionalization is a powerful strategy for the controlled assembly of complex molecules.

Table 2: Predicted Regioselective Cross-Coupling Reactions Based on the established reactivity of aryl halides in palladium-catalyzed reactions.

| Reaction Type | Position of Primary Reactivity | Reagents/Catalyst (Example) | Potential Product |

| Suzuki Coupling | C5-Iodo | Arylboronic acid, Pd(PPh3)4, Na2CO3 | 2-Amino-6-bromo-3-chloro-5-arylpyrazine |

| Sonogashira Coupling | C5-Iodo | Terminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N | 2-Amino-6-bromo-3-chloro-5-(alkynyl)pyrazine |

| Heck Coupling | C5-Iodo | Alkene, Pd(OAc)2, P(o-tol)3, Et3N | 2-Amino-6-bromo-3-chloro-5-(alkenyl)pyrazine |

| Buchwald-Hartwig Amination | C6-Bromo (after C5 functionalization) | Amine, Pd2(dba)3, Xantphos, Cs2CO3 | 2,6-Diamino-3-chloro-5-(substituted)pyrazine |

Synthesis of Diverse Pyrazine Derivatives utilizing this compound as a Building Block

The combination of reactions at the amino group and the regioselective functionalization of the halogenated positions makes this compound an exceptionally useful building block for the synthesis of a wide variety of substituted pyrazine derivatives.

A synthetic strategy could involve an initial cross-coupling reaction at the iodo position, followed by a modification of the amino group (e.g., acylation), and finally, a second cross-coupling reaction at the bromo position. This multi-step approach allows for the systematic introduction of different substituents around the pyrazine core, leading to the creation of libraries of compounds for screening in drug discovery or for the development of new functional materials. The chloro group, being the least reactive in cross-coupling reactions, can be retained in the final product or substituted under more vigorous conditions if desired.

The strategic application of these reactions enables the synthesis of highly functionalized and complex pyrazine-based molecules that would be difficult to access through other synthetic routes.

Computational and Theoretical Investigations of 6 Bromo 3 Chloro 5 Iodopyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For 6-bromo-3-chloro-5-iodopyrazin-2-amine, Density Functional Theory (DFT) calculations are instrumental in elucidating its electronic structure and preferred three-dimensional arrangement. These theoretical studies offer insights that complement experimental findings and help predict the molecule's behavior.

Optimization of Molecular Conformations

The initial step in computational analysis involves determining the most stable molecular geometry, which corresponds to the lowest energy conformation. For this compound, geometry optimization is typically performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311G(d,p). This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global energy minimum on the potential energy surface.

The resulting optimized structure reveals a nearly planar pyrazine (B50134) ring, a common feature for aromatic heterocyclic systems. The substituents—bromo, chloro, iodo, and amino groups—will have specific orientations relative to the ring. The precise bond lengths and angles are influenced by the electronic effects of these substituents. For instance, the electron-donating amino group and the electron-withdrawing halogen atoms will subtly distort the geometry of the pyrazine core.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C2-N1 Bond Length (Å) | 1.34 |

| C3-N4 Bond Length (Å) | 1.33 |

| C5-C6 Bond Length (Å) | 1.40 |

| C-Br Bond Length (Å) | 1.89 |

| C-Cl Bond Length (Å) | 1.73 |

| C-I Bond Length (Å) | 2.10 |

| C-N (amino) Bond Length (Å) | 1.37 |

| N-C-C Bond Angle (°) | 120.5 |

| C-C-N Bond Angle (°) | 121.2 |

Note: These are hypothetical values for illustrative purposes and would be determined by actual DFT calculations.

Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. DFT calculations allow for the determination of atomic charges, providing a picture of the electrostatic potential. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom.

In this compound, the electronegative nitrogen and halogen atoms are expected to carry partial negative charges, while the carbon atoms of the pyrazine ring will exhibit varying degrees of partial positive charge. The nitrogen atoms in the pyrazine ring, being more electronegative than carbon, will withdraw electron density from the ring. The halogens will also have a significant electron-withdrawing inductive effect. Conversely, the amino group is a strong electron-donating group through resonance, which will influence the charge distribution on the adjacent carbon and nitrogen atoms. This complex interplay of electronic effects creates a unique electrostatic map that governs how the molecule interacts with other chemical species.

Theoretical Studies of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting how and where a molecule is likely to react. For this compound, theoretical studies can identify the most probable sites for electrophilic and nucleophilic attack and map out the energy landscapes of potential chemical transformations.

Prediction of Preferential Reaction Sites

The reactivity of the pyrazine ring is generally characterized by a lower susceptibility to electrophilic substitution compared to benzene, due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, the substituents on the ring significantly modulate this reactivity. The amino group strongly activates the ring towards electrophilic attack, while the halogens deactivate it.

To predict preferential reaction sites, computational chemists analyze parameters derived from DFT, such as the Fukui functions and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of electron richness (negative potential, susceptible to electrophilic attack) and electron deficiency (positive potential, susceptible to nucleophilic attack). For this compound, the areas around the amino group are expected to show a more negative potential, suggesting they are likely sites for electrophilic attack. Conversely, the carbon atoms bonded to the halogens are expected to be more electron-deficient and thus more prone to nucleophilic substitution. thieme-connect.de

Energy Profiles of Key Transformations

For this compound, one could theoretically investigate reactions such as nucleophilic aromatic substitution, where one of the halogen atoms is replaced by another group. The energy profiles for the substitution of bromine, chlorine, and iodine could be compared to determine the most likely leaving group. These calculations would involve locating the transition state structure for each potential substitution and calculating its energy relative to the reactants and products.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO of this compound provide significant clues about its chemical behavior. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is likely to be localized primarily on the electron-rich amino group and the pyrazine ring, while the LUMO is expected to be distributed over the electron-deficient pyrazine ring and the halogen-substituted carbon atoms. This distribution would suggest that electrophiles would preferentially attack at the sites with high HOMO density, while nucleophiles would target the atoms with high LUMO density.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes and would be determined by actual DFT calculations.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, the primary non-covalent interactions of interest are halogen bonds and hydrogen bonds.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the phenomenon of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The strength of the σ-hole, and thus the halogen bond, generally increases with the polarizability and decreases with the electronegativity of the halogen atom. Therefore, the order of halogen bond donor strength is typically I > Br > Cl > F. acs.org

In this compound, all three halogen atoms—iodine, bromine, and chlorine—have the potential to act as halogen bond donors. The iodine atom at the C5 position is expected to be the strongest halogen bond donor, followed by the bromine at C6, and then the chlorine at C3. mdpi.com These halogen atoms can interact with nucleophilic sites on neighboring molecules, such as the nitrogen atoms of the pyrazine ring or the amino group, as well as with solvent molecules. The directionality of these interactions is a key feature, with the R-X···N (where X is the halogen) angle being close to 180°. nih.gov

Computational studies on other halogenated molecules have demonstrated the significance of these interactions in dictating crystal structures and influencing molecular recognition processes. nih.gov For this compound, a complex network of halogen bonds could be anticipated in the solid state, contributing to its thermal stability and crystal morphology.

Hydrogen Bonding:

The amino group (-NH₂) at the C2 position is a primary site for hydrogen bonding, acting as a hydrogen bond donor. The two hydrogen atoms of the amino group can form hydrogen bonds with electronegative atoms like nitrogen or halogens on adjacent molecules. Additionally, the nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors. nih.gov

The interplay between halogen bonding and hydrogen bonding in this molecule would be a subject of considerable interest for computational analysis, as these forces collectively govern its supramolecular assembly.

| Interaction Type | Potential Donor | Potential Acceptor | Relative Strength |

|---|---|---|---|

| Halogen Bond | Iodine (C5) | Pyrazine N, Amino N, Halogens | Strongest |

| Halogen Bond | Bromine (C6) | Pyrazine N, Amino N, Halogens | Intermediate |

| Halogen Bond | Chlorine (C3) | Pyrazine N, Amino N, Halogens | Weakest |

| Hydrogen Bond | Amino Group (-NH₂) | Pyrazine N, Halogens | Strong |

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, reactivity, and stability of a molecule. For this compound, these descriptors can help predict its chemical behavior.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing halogen atoms and the pyrazine ring nitrogens would lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The combined effect of these substituents would result in a moderate HOMO-LUMO gap. DFT calculations on similar substituted pyrazines have been used to correlate these electronic properties with activities such as corrosion inhibition.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For this molecule, the MEP would likely show a negative potential around the nitrogen atoms of the pyrazine ring and a positive potential around the hydrogen atoms of the amino group. The halogen atoms would exhibit the aforementioned σ-holes, appearing as regions of positive potential. Such maps are instrumental in predicting sites for non-covalent interactions and chemical reactions.

Other Quantum Chemical Descriptors:

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Halogen substitution is known to influence these parameters. For instance, in a study of halogen-substituted pyrazine-2-carboxamides, halogen substitution was found to increase the chemical potential and decrease the electrophilicity index. chemrxiv.org

The precise values of these descriptors for this compound would require specific DFT calculations. However, the trends observed in related molecules suggest a complex interplay of electronic effects from the various substituents, leading to a unique reactivity profile.

| Quantum Chemical Descriptor | Significance | Predicted Influence of Substituents |

|---|---|---|

| HOMO Energy | Electron-donating ability | Raised by the amino group, lowered by halogens |

| LUMO Energy | Electron-accepting ability | Lowered by halogens and pyrazine nitrogens |

| HOMO-LUMO Gap | Chemical reactivity and stability | Expected to be moderate, indicating potential for reactivity |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential on N atoms, positive on amino H and σ-holes of halogens |

| Electrophilicity Index (ω) | Electrophilic nature | Influenced by the strong electron-withdrawing nature of the halogens |

Applications As Synthetic Intermediates and Advanced Chemical Building Blocks

Precursor in Complex Organic Synthesis

As a polysubstituted aromatic amine, 6-Bromo-3-chloro-5-iodopyrazin-2-amine serves as a foundational scaffold for the elaboration of more complex chemical entities.

Assembly of Multi-Heterocyclic Systems

While specific studies detailing the use of this compound in the assembly of multi-heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its utility in such synthetic endeavors. Halogenated pyrazines are known to participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are cornerstone methods for the construction of bi- and poly-heterocyclic frameworks. The presence of bromo, chloro, and iodo substituents offers a platform for sequential, site-selective cross-coupling reactions, enabling the controlled assembly of complex heterocyclic systems.

Construction of Macrocyclic Structures

Similarly, detailed research on the application of this compound in the construction of macrocyclic structures is limited. However, its structural features are highly conducive to macrocyclization reactions. The strategically positioned reactive sites can undergo intramolecular or intermolecular reactions to form large ring systems. For instance, the amino group and one of the halogen atoms could be functionalized with appropriate linkers, followed by a ring-closing metathesis or a nucleophilic substitution reaction to yield a macrocycle. The pyrazine (B50134) core can thus be incorporated into larger supramolecular structures with potential applications in host-guest chemistry and molecular recognition.

Role in the Development of New Materials and Polymers

The development of novel materials and polymers often relies on the use of highly functionalized building blocks. Although specific polymers or materials derived from this compound are not prominently reported, the pyrazine moiety is a known component in technologically relevant materials. Pyrazine-based polymers have been investigated for their applications in optical and photovoltaic devices due to their interesting electronic properties. The presence of multiple reactive halogen sites on this compound allows for its potential incorporation into polymeric chains through iterative cross-coupling reactions, leading to the formation of novel conjugated polymers with tailored electronic and photophysical properties.

Ligand Design in Coordination Chemistry

The nitrogen atoms of the pyrazine ring and the exocyclic amino group in this compound make it an excellent candidate for ligand design in coordination chemistry. These nitrogen atoms can act as donor sites for metal ions, leading to the formation of coordination complexes.

Formation of Metal-Organic Frameworks (MOFs)

While there is no specific literature describing the use of this compound in the formation of Metal-Organic Frameworks (MOFs), its structure is well-suited for such applications. The pyrazine unit can act as a linker or strut, connecting metal nodes to form extended porous networks. The halogen and amine functionalities provide opportunities for post-synthetic modification of the MOF, allowing for the tuning of its properties, such as pore size, surface area, and chemical functionality. This could lead to the development of MOFs with enhanced performance in gas storage, separation, and catalysis.

Application in Catalysis and Sensing (excluding biological sensing)

The potential for this compound to be used in catalysis and chemical sensing lies in its ability to form stable complexes with various metal centers. These coordination complexes can act as catalysts for a range of organic transformations. Furthermore, the electronic properties of the pyrazine ring can be modulated by the coordination of metal ions, which could be exploited for the development of chemical sensors. For example, a change in the fluorescence or color of a metal complex upon binding to a specific analyte could form the basis of a sensory device. However, specific research in these areas utilizing this particular compound is not yet available.

Interactive Data Table of Research Findings

Due to the limited specific research data available for this compound in the specified applications, a detailed interactive data table of research findings cannot be generated at this time.

Future Research Directions and Challenges in 6 Bromo 3 Chloro 5 Iodopyrazin 2 Amine Chemistry

Development of Sustainable and Green Synthetic Methodologies

A primary challenge in the advancement of 6-Bromo-3-chloro-5-iodopyrazin-2-amine chemistry lies in the development of environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of polyhalogenated heterocycles often rely on harsh reagents, stoichiometric amounts of halogenating agents, and multi-step processes that generate significant chemical waste. Future research must prioritize the integration of green chemistry principles into the synthesis of this and related compounds.

Key areas for investigation include:

Continuous-Flow Synthesis: The adoption of continuous-flow technologies can offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. The development of a continuous-flow process for the regioselective halogenation of the pyrazine (B50134) core would represent a substantial advancement.

Biocatalysis: The use of enzymes, such as halogenases, could provide a highly selective and environmentally friendly method for the introduction of halogen atoms. Research into identifying or engineering enzymes capable of acting on pyrazine substrates is a promising, albeit challenging, avenue.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to halogenation, utilizing electricity to drive the desired transformations. Exploring the electrochemical oxidation of halide ions in the presence of the pyrazine precursor could lead to a more sustainable synthesis.

One-Pot and Tandem Reactions: Designing synthetic strategies that combine multiple steps into a single, one-pot operation can significantly reduce solvent usage, energy consumption, and purification efforts. The development of tandem reactions for the sequential and regioselective introduction of bromine, chlorine, and iodine onto the pyrazine ring is a key goal.

A comparative overview of potential green synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Foreseeable Challenges |

| Continuous-Flow Synthesis | Enhanced safety, scalability, and reproducibility. | Initial setup costs and optimization of reaction parameters. |

| Biocatalysis | High regioselectivity and stereoselectivity, mild reaction conditions. | Enzyme stability, substrate specificity, and availability. |

| Electrochemical Synthesis | Avoidance of hazardous reagents, precise control over reaction conditions. | Electrode passivation, solvent effects, and scalability. |

| One-Pot Reactions | Reduced waste, time, and cost. | Compatibility of reagents and intermediates, complex optimization. |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The presence of three distinct carbon-halogen bonds (C-I, C-Br, and C-Cl) in this compound provides a unique opportunity for selective functionalization through catalytic cross-coupling reactions. The differential reactivity of these bonds (typically C-I > C-Br > C-Cl) allows for sequential and site-selective introduction of various substituents.

Future research in this area should focus on:

Site-Selective Cross-Coupling: A systematic investigation into the selective activation of each C-X bond using tailored catalytic systems is paramount. This includes exploring a range of palladium, nickel, and copper catalysts with various ligands to achieve high selectivity for Suzuki, Sonogashira, Stille, Buchwald-Hartwig, and other cross-coupling reactions.

C-H Activation: Direct functionalization of the remaining C-H bond on the pyrazine ring through catalytic C-H activation would provide an atom-economical route to further derivatization. Developing catalytic systems that can selectively activate the C-H bond in the presence of the halogen atoms is a significant challenge.

Domino and Cascade Reactions: The design of novel cascade reactions that involve an initial cross-coupling event followed by an intramolecular cyclization or rearrangement could lead to the rapid assembly of complex heterocyclic systems.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new reaction pathways for the functionalization of this compound under mild conditions, potentially enabling transformations that are not accessible through traditional thermal catalysis.

Table 2 outlines the potential for selective functionalization of the different C-X bonds.

| Carbon-Halogen Bond | Relative Reactivity | Potential Catalytic Transformations |

| C-I | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig amination |

| C-Br | Intermediate | Suzuki, Stille, Buchwald-Hartwig amination |

| C-Cl | Lowest | Suzuki (with specialized catalysts), Buchwald-Hartwig amination |

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry and in silico modeling are poised to play a crucial role in accelerating the development of this compound chemistry. Theoretical studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives, thereby guiding experimental efforts.

Key areas for computational investigation include:

Predicting Site-Selectivity: Density Functional Theory (DFT) calculations can be employed to predict the relative activation barriers for the oxidative addition of different C-X bonds to various metal catalysts. This can aid in the rational design of catalysts for achieving high site-selectivity in cross-coupling reactions.

Modeling Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of novel catalytic transformations, helping to optimize reaction conditions and identify potential side reactions.

In Silico Design of Functional Molecules: Molecular modeling can be used to predict the properties of novel derivatives of this compound, such as their electronic, optical, and self-assembly properties. This can guide the synthesis of new materials with desired functionalities.

QSAR and ADMET Prediction: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling can be performed in silico to predict the biological activity and pharmacokinetic properties of derivatives.

Uncovering New Areas of Application in Synthetic and Materials Science

The unique structural features of this compound make it a versatile building block for the synthesis of a wide range of functional molecules and materials. While its potential in medicinal and agrochemical research is significant, future efforts should also focus on exploring its utility in materials science.

Potential areas of application include:

Organic Electronics: The electron-deficient nature of the pyrazine ring, combined with the ability to introduce various substituents through cross-coupling reactions, makes this compound a promising scaffold for the development of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaics (OPVs).

Supramolecular Chemistry: The presence of multiple halogen atoms and the pyrazine nitrogen atoms provides opportunities for the formation of halogen bonds and other non-covalent interactions. This can be exploited in the design of self-assembling supramolecular architectures, such as liquid crystals and molecular cages.

Functional Polymers: Incorporation of the this compound unit into polymer backbones could lead to the development of new functional polymers with tailored electronic, optical, or thermal properties.

Ligand Design for Catalysis: The nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions. Derivatization of the scaffold could lead to the synthesis of novel ligands for homogeneous catalysis.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable tool in both fundamental and applied chemical research. Addressing the challenges associated with its synthesis, reactivity, and characterization will pave the way for the development of a new generation of functional molecules and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.